3,7-dimethyloctyl N,N-diethylglycinate
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyloctyl 2-(diethylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-6-17(7-2)13-16(18)19-12-11-15(5)10-8-9-14(3)4/h14-15H,6-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENUTVVQUAQTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)OCCC(C)CCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Route Development for 3,7 Dimethyloctyl N,n Diethylglycinate
Retrosynthetic Analysis of the Glycinate (B8599266) Ester Core
A retrosynthetic analysis of 3,7-dimethyloctyl N,N-diethylglycinate identifies the key bond disconnections and strategic precursors. The primary disconnection is the ester linkage, which simplifies the molecule into two main building blocks: 3,7-dimethyloctan-1-ol (B75441) and N,N-diethylglycine.
Disconnection 1: Ester Bond The ester functional group is the most logical point for the initial retrosynthetic disconnection. This C-O bond cleavage leads to the precursor alcohol, 3,7-dimethyloctan-1-ol, and the carboxylic acid, N,N-diethylglycine. This approach allows for the separate synthesis and purification of each fragment before the final coupling step.
Disconnection 2: C-N Bonds of N,N-diethylglycine Further deconstruction of N,N-diethylglycine reveals two potential pathways. The first involves the disconnection of the two ethyl groups from the nitrogen atom, suggesting a dialkylation of glycine (B1666218). A more common and industrially viable approach involves the reaction of a glycine equivalent with diethylamine (B46881). For instance, a common method for synthesizing similar N,N-dialkyl glycines is the reaction of a haloacetic acid with the corresponding dialkylamine. chemicalbook.comgoogle.com
Precursor Synthesis:
3,7-Dimethyloctan-1-ol: This branched-chain primary alcohol can be obtained through the hydrogenation of naturally occurring monoterpenoids like geraniol (B1671447) or citronellol (B86348). wikipedia.orgchemicalbook.com For instance, (S)-3,7-dimethyloctan-1-ol can be prepared by hydrogenating (S)-3,7-dimethyl-6-octen-1-ol using a Palladium on carbon (Pd/C) catalyst. rsc.org
N,N-diethylglycine: This precursor can be synthesized via several routes. One common laboratory and industrial method involves the reaction of chloroacetic acid with diethylamine. chemicalbook.comgoogle.com Another approach is the alkylation of glycine using an ethylating agent.
This retrosynthetic strategy breaks down the complex target molecule into simpler, commercially available, or readily synthesizable starting materials, providing a clear and logical pathway for its total synthesis.
Development of Novel Esterification Protocols
The formation of the ester bond between the sterically accessible primary alcohol, 3,7-dimethyloctan-1-ol, and the tertiary amine-containing carboxylic acid, N,N-diethylglycine, is a critical step. Traditional methods may require harsh conditions, but modern protocols offer milder and more efficient alternatives.
The direct esterification of a carboxylic acid and an alcohol is often catalyzed by an acid. However, for more sensitive or complex substrates, coupling-agent-mediated esterification is preferred. The Steglich esterification, which uses a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is a widely used method for mild ester synthesis. jove.com The reaction is typically catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). jove.com
Recent advances focus on developing highly efficient catalytic systems. For example, bimetallic oxide cluster catalysts have shown remarkable efficiency in ester-producing reactions, utilizing oxygen as a benign oxidant. labmanager.combritishwaterfilter.com These catalysts demonstrate high reactivity with a variety of carboxylic acids and alcohols, suggesting their potential applicability for the synthesis of complex esters like this compound. labmanager.combritishwaterfilter.com
Table 1: Comparison of Catalytic Esterification Methods
| Catalyst/Reagent | Substrates | Solvent | Key Features |
| EDC/DMAP | Carboxylic acids, Alcohols | Acetonitrile (B52724), Dichloromethane | Mild conditions, high yields, avoids chromatography in some cases. jove.com |
| RhRu Bimetallic Oxide | Arenes, Carboxylic Acids | - | Uses molecular oxygen as oxidant, environmentally friendly. labmanager.combritishwaterfilter.com |
| Biocatalysts (e.g., Lipases) | Alcohols, Carboxylic Acids | Solvent-free or Organic Solvents | High selectivity, mild conditions, produces "natural" label products. researchgate.net |
The principles of green chemistry are increasingly important in synthetic route design to minimize environmental impact. For the synthesis of this compound, several green strategies can be considered.
Atom Economy: Cross-dehydrogenative coupling (CDC) reactions are being developed as sustainable strategies due to their high atom economy, minimizing waste by activating C-H bonds directly. labmanager.com
Safer Solvents: Traditional esterification reactions often use hazardous chlorinated or amide solvents. The use of greener solvents like acetonitrile has been shown to be effective for reactions like the Steglich esterification, offering a less hazardous alternative without compromising yield. jove.com
Renewable Feedstocks: The precursor 3,7-dimethyloctan-1-ol can be derived from citronellol, which is found in essential oils, representing a renewable feedstock. wikipedia.org
Biocatalysis: The use of enzymes, particularly lipases, as catalysts for ester synthesis is a cornerstone of green chemistry. researchgate.net These reactions are highly selective, occur under mild conditions (moderate temperature and pressure), and reduce the formation of by-products. researchgate.netresearchgate.net
Table 2: Green Chemistry Approaches in Ester Synthesis
| Green Chemistry Principle | Application in Ester Synthesis | Example |
| Use of Greener Solvents | Replacing hazardous solvents with alternatives like acetonitrile. | Modified Steglich esterification in acetonitrile. jove.com |
| High Atom Economy | Employing reactions that incorporate most of the starting material into the final product. | Cross-Dehydrogenative Coupling (CDC) reactions. labmanager.com |
| Use of Biocatalysts | Utilizing enzymes for high selectivity and mild reaction conditions. | Lipase-catalyzed synthesis of fatty esters. researchgate.netresearchgate.net |
| Solvent-Free Reactions | Performing reactions without a solvent to reduce waste. | Solid-liquid phase transfer catalysis for cosmetic esters. researchgate.net |
Optimization of Amination Procedures for N,N-Diethyl Glycine Derivatization
The synthesis of the N,N-diethylglycine precursor is a key step that requires careful optimization to ensure high yield and purity. This typically involves the N-alkylation of a glycine equivalent or the reaction of a halo-acid with diethylamine.
In the context of synthesizing N,N-diethylglycine derivatives, particularly if starting from glycine and coupling it with other moieties, peptide coupling reagents are highly relevant. These reagents are designed to form amide bonds efficiently while minimizing side reactions and racemization.
Common classes of coupling reagents include:
Carbodiimides: Reagents like DCC and DIC are effective but can cause racemization, which is often suppressed by additives like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com
Phosphonium Salts: Reagents such as BOP and PyBOP are highly efficient and are particularly useful for sterically hindered amino acids. uni-kiel.de (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) is noted for its effectiveness in coupling N-methylated amino acids. peptide.com
Uronium/Aminium Salts: Reagents like HBTU, TBTU, and HATU are among the most popular due to their high reactivity and the water-solubility of their by-products. peptide.combachem.com HATU is particularly reactive and shows less epimerization. peptide.com
For the synthesis of N,N-diethylglycine from glycine, a reductive amination approach with acetaldehyde (B116499) followed by oxidation would be a plausible route, while direct alkylation of glycine with an ethyl halide can be challenging due to over-alkylation. A more controlled method involves the reaction of diethylamine with a two-carbon electrophile like chloroacetic acid or its ester. chemicalbook.comgoogle.com
Table 3: Selected Amine Coupling Reagents
| Reagent Class | Example Reagent | Key Characteristics |
| Carbodiimides | DIC/HOBt | Minimizes racemization during amide bond formation. peptide.com |
| Phosphonium Salts | PyAOP | Highly effective for coupling sterically hindered and N-alkylated amino acids. peptide.com |
| Uronium/Aminium Salts | HATU | Very fast reaction rates with minimal epimerization. peptide.combachem.com |
| Mixed Anhydrides | T3P (n-Propanephosphonic acid anhydride) | Increasingly used in large-scale synthesis due to its effectiveness and manageable by-products. sci-hub.se |
The synthesis of tertiary amines like N,N-diethylglycine often involves the direct alkylation of a secondary amine (diethylamine) with an alkyl halide (e.g., ethyl chloroacetate (B1199739) followed by hydrolysis). This reaction's success is highly dependent on the reaction conditions.
Key parameters for optimization include:
Base: The choice of base is critical. Strong, non-nucleophilic bases like Hünig's base (N,N-diisopropylethylamine) are often used to prevent the formation of undesired quaternary ammonium (B1175870) salts. researchgate.net
Solvent: The solvent can significantly influence reaction rates and selectivity. Acetonitrile is often an effective solvent for N-alkylation reactions. researchgate.net
Temperature: Reaction temperatures must be controlled to balance reaction rate with the potential for side reactions. Industrial preparations of similar compounds, like N,N-dimethylglycine from chloroacetic acid and dimethylamine, control the temperature between 20-70 °C. google.com
Stoichiometry: Using an excess of the amine can help to drive the reaction to completion and minimize side products. researchgate.net
Reductive amination of carbonyl compounds is another major route to amines. researchgate.net For N,N-diethylglycine, this could involve the reaction of glyoxylic acid with diethylamine in the presence of a reducing agent. The optimization of catalyst, hydrogen pressure, and temperature is crucial for achieving high selectivity and yield in such reactions. researchgate.net
Table 4: Optimization Parameters for Tertiary Amine Synthesis by Alkylation
| Parameter | Condition | Rationale / Effect | Reference |
| Base | Hünig's Base (DIPEA) | Sterically hindered, non-nucleophilic base that scavenges acid without competing in the alkylation, preventing quaternary salt formation. | researchgate.net |
| Solvent | Acetonitrile | Effective polar aprotic solvent for SN2 reactions. | researchgate.net |
| Temperature | 20 - 70 °C | Balances reaction rate and selectivity, preventing decomposition or side reactions. | google.com |
| Reactant Ratio | Excess Amine | Drives reaction to completion and can suppress over-alkylation of the product. | researchgate.net |
Stereochemical Considerations in Synthesis (if applicable to chiral centers)
The synthesis of this compound involves a key component, 3,7-dimethyloctan-1-ol, which possesses a chiral center at the C3 position. nih.govnist.govnist.gov This means that the alcohol can exist as two enantiomers: (R)-3,7-dimethyloctan-1-ol and (S)-3,7-dimethyloctan-1-ol. Consequently, the final product, this compound, will also be chiral.
If a specific stereoisomer of the final product is desired, it is crucial to start with an enantiomerically pure form of 3,7-dimethyloctan-1-ol. The stereocenter at C3 is not involved in the esterification reaction, and therefore its configuration is expected to be retained throughout the synthesis.
The stereoselective synthesis of a specific enantiomer of 3,7-dimethyloctan-1-ol can be achieved through various asymmetric synthesis strategies. These can include:
Use of chiral starting materials: Synthesizing the alcohol from a readily available chiral precursor.
Asymmetric hydrogenation: Using a chiral catalyst to selectively hydrogenate a prochiral precursor, such as a corresponding unsaturated alcohol.
Enzymatic resolution: Employing enzymes that can selectively react with one enantiomer of a racemic mixture of 3,7-dimethyloctan-1-ol or a derivative, allowing for the separation of the two enantiomers. ariel.ac.il
The choice of method will depend on factors such as the desired enantiomeric purity, cost-effectiveness, and scalability. Once the desired enantiomer of the alcohol is obtained, it can be used in the esterification reaction to produce the corresponding enantiomerically pure ester.
The table below summarizes the key chiral aspects:
| Component | Chiral Center | Number of Stereoisomers | Implication for Synthesis |
| 3,7-Dimethyloctan-1-ol | C3 | 2 ((R) and (S)) | Use of enantiomerically pure starting material is required for a stereospecific final product. |
| N,N-Diethylglycine | None | 1 | Does not introduce additional stereoisomers. |
| This compound | C3 | 2 ((R) and (S)) | The stereochemistry is determined by the starting alcohol. |
Scale-Up Methodologies and Process Chemistry Research
The transition from a laboratory-scale synthesis of this compound to an industrial-scale process requires careful consideration of several process chemistry and engineering factors to ensure efficiency, safety, and economic viability.
Catalyst Selection and Optimization: For large-scale production, the use of heterogeneous catalysts, such as solid acids like Amberlyst-15, is highly advantageous. jetir.org These catalysts simplify the purification process as they can be easily removed by filtration, reducing the need for complex and costly work-up procedures. Research in this area focuses on optimizing catalyst loading, reaction temperature, and pressure to maximize conversion and selectivity while minimizing reaction time. The reusability of the catalyst is also a critical factor for cost reduction. jetir.org
Reaction Conditions and Reactor Design: The esterification is typically carried out in a stirred-tank reactor. To drive the reaction to completion, the removal of water is crucial. On an industrial scale, this can be achieved using a Dean-Stark apparatus or by operating the reactor under vacuum. libretexts.org Continuous flow reactors are also being explored for esterification processes, as they can offer better control over reaction parameters and improved safety. Microwave-assisted synthesis has also been shown to accelerate esterification reactions, potentially leading to shorter batch times and increased throughput. researchgate.net
Downstream Processing and Purification: After the reaction is complete, the crude product needs to be purified to meet the required quality standards. The purification process typically involves:
Catalyst Removal: Filtration to remove the solid acid catalyst.
Neutralization: Washing the organic phase with a basic solution (e.g., sodium bicarbonate) to remove any remaining acidic catalyst or unreacted N,N-diethylglycine. chemistry-online.com
Washing: Washing with water to remove any water-soluble impurities.
Drying: Drying the organic phase over a drying agent like anhydrous sodium sulfate.
Distillation: Fractional distillation under reduced pressure to isolate the pure ester from any unreacted alcohol and other high-boiling impurities.
Process Control and Automation: For consistent product quality and safe operation, industrial-scale processes are typically automated. This involves the use of sensors to monitor key parameters such as temperature, pressure, and pH, and control systems to adjust these parameters as needed.
The following table summarizes key considerations for the scale-up of this compound synthesis:
| Process Step | Key Considerations for Scale-Up | Research and Development Focus |
| Raw Material Sourcing | Purity, cost, and availability of 3,7-dimethyloctan-1-ol and N,N-diethylglycine. | Development of cost-effective synthetic routes for starting materials. |
| Catalysis | Use of heterogeneous, reusable catalysts (e.g., solid acids). | Improving catalyst activity, selectivity, and lifespan. |
| Reaction | Reactor design (batch vs. continuous), efficient water removal, temperature and pressure control. | Exploring novel reactor technologies and process intensification methods like microwave heating. researchgate.net |
| Purification | Efficient separation of product from catalyst, unreacted starting materials, and byproducts. | Optimization of distillation conditions and exploring alternative purification techniques. |
| Waste Management | Minimization of waste streams and environmentally friendly disposal of byproducts. | Development of greener synthetic routes with higher atom economy. |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Method Development for High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the detailed structure of 3,7-dimethyloctyl N,N-diethylglycinate in solution. The development of specific NMR experimental setups is crucial for resolving the complex spin systems present in the molecule.
Two-dimensional (2D) NMR techniques are paramount for establishing the covalent framework of the molecule by revealing through-bond correlations between nuclei.
Correlation SpectroscopY (COSY): This homonuclear correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal the spin-spin coupling networks within the 3,7-dimethyloctyl chain and the ethyl groups of the diethylglycinate portion. For instance, cross-peaks would be expected between the protons of the ethyl groups (CH3-CH2) and along the backbone of the octyl chain.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. nih.gov An HSQC spectrum of the target compound would provide a direct correlation between each proton and the carbon atom it is bonded to. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). nih.gov This is particularly valuable for connecting different fragments of the molecule. For this compound, HMBC would be instrumental in linking the N,N-diethylglycine moiety to the 3,7-dimethyloctyl chain via the ester linkage. Correlations would be expected between the protons on the methylene (B1212753) group adjacent to the ester oxygen (C1' of the octyl chain) and the carbonyl carbon of the glycinate (B8599266).
| 2D NMR Technique | Purpose for this compound Analysis | Expected Correlations |
| COSY | Identify ¹H-¹H spin coupling networks | Correlations within the ethyl groups and along the 3,7-dimethyloctyl chain. |
| HSQC | Correlate directly bonded ¹H and ¹³C nuclei | One-bond correlations for each C-H bond in the molecule. |
| HMBC | Identify long-range ¹H-¹³C couplings (2-3 bonds) | Correlations between the N-CH₂ protons and the carbonyl carbon; correlations between the O-CH₂ protons of the octyl chain and the carbonyl carbon. |
Pulsed Field Gradient (PFG) NMR experiments, such as Diffusion Ordered Spectroscopy (DOSY), can be employed to study the translational diffusion of this compound in solution. This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. In a pure sample, a single diffusion coefficient would be expected, confirming the presence of a single molecular entity.
Mass Spectrometry (MS) Techniques for Molecular Structural Confirmation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula with high accuracy, providing strong evidence for its chemical identity. For a related compound, (7-chloro-3,7-dimethyloctyl) N,N-diethylcarbamate, the exact mass has been computed to be 291.1965069 Da. acs.org A similar level of precision would be expected for the target compound.
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides valuable information about the molecule's structure. The study of mass spectrometric fragmentation patterns of amino acid esters has shown that the fragmentation pathways can lead to unequivocal identification. oup.com
For this compound, characteristic fragmentation would be expected. The ester linkage is a likely site for cleavage, leading to ions corresponding to the 3,7-dimethyloctyl cation and the N,N-diethylglycine moiety. Further fragmentation of the 3,7-dimethyloctyl chain would likely involve the loss of small neutral molecules. Analysis of the mass spectra of related compounds, such as 3,7-dimethyloctyl acetate, can aid in predicting these fragmentation pathways. nist.gov
| Mass Spectrometry Technique | Purpose for this compound Analysis | Expected Data |
| HRMS | Determination of exact mass and elemental formula | A high-precision mass measurement of the molecular ion. |
| MS/MS | Elucidation of fragmentation pathways and structural confirmation | A spectrum of fragment ions resulting from the cleavage of the ester bond and fragmentation of the alkyl chain. |
Vibrational Spectroscopy Applications for Functional Group Analysis (e.g., FTIR, Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, FTIR and Raman spectra would be expected to show characteristic absorption bands for the various functional groups. As a tertiary amine, it will not exhibit the N-H stretching vibrations that are characteristic of primary and secondary amines. rockymountainlabs.comorgchemboulder.com
Key expected vibrational bands include:
C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region due to the numerous C-H bonds in the alkyl chains. acenet.edu
C=O stretching: A strong absorption band for the ester carbonyl group, typically in the range of 1735-1750 cm⁻¹. wpmucdn.com
C-O stretching: Bands associated with the C-O single bond of the ester group.
C-N stretching: Vibrations for the tertiary amine C-N bonds are expected in the fingerprint region of the spectrum. orgchemboulder.com
| Vibrational Spectroscopy Technique | Functional Group | Expected Wavenumber (cm⁻¹) |
| FTIR/Raman | C-H (alkyl) | 2850-3000 |
| FTIR/Raman | C=O (ester) | 1735-1750 |
| FTIR/Raman | C-O (ester) | 1000-1300 |
| FTIR/Raman | C-N (tertiary amine) | 1000-1250 |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic techniques are fundamental in determining the purity and isolating this compound from reaction mixtures and potential impurities. The choice between liquid and gas chromatography is dictated by the compound's volatility and thermal stability.
High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of non-volatile or thermally labile compounds. The development of a robust HPLC method for this compound would involve a systematic optimization of several key parameters to achieve adequate separation and quantification.
A typical approach would employ a reversed-phase (RP) column, such as a C18 or C8, due to the nonpolar nature of the dimethyloctyl chain. The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and water. A gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for separating compounds with a wide range of polarities.
Detection is a critical aspect of HPLC analysis. Given the structure of this compound, which lacks a strong chromophore, direct UV detection might offer limited sensitivity. In such cases, derivatization with a UV-active agent, such as o-phthaldialdehyde (OPA), could be employed to enhance detection at a specific wavelength, for instance, 338 nm. pensoft.net Alternatively, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be utilized. Mass spectrometry (LC-MS) would provide the highest degree of specificity and sensitivity, furnishing both retention time and mass-to-charge ratio data for unequivocal identification.
Method validation is a crucial final step, encompassing the evaluation of linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable for its intended purpose. pensoft.net
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Effective for separating nonpolar to moderately polar compounds. |
| Mobile Phase | A: WaterB: Acetonitrile or Methanol | Common solvents for reversed-phase chromatography. |
| Elution | Gradient | To ensure separation of the main compound from potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate providing good separation efficiency and reasonable run times. |
| Column Temperature | 30-40 °C | To improve peak shape and reproducibility. |
| Detection | UV (with derivatization), ELSD, CAD, or MS | To overcome the lack of a strong chromophore for sensitive detection. |
| Injection Volume | 5-20 µL | Dependent on sample concentration and detector sensitivity. |
For assessing the presence of volatile impurities or for the analysis of this compound if it possesses sufficient thermal stability and volatility, gas chromatography (GC) is the method of choice. GC analysis is often coupled with a Flame Ionization Detector (FID) for general hydrocarbon analysis or a mass spectrometer (GC-MS) for definitive peak identification.
The selection of the GC column is critical. A nonpolar or mid-polarity column, such as one with a polydimethylsiloxane (B3030410) or a 5% phenyl-polysiloxane stationary phase, would be suitable for this compound. The oven temperature program would need to be carefully optimized, starting at a lower temperature to separate volatile impurities and gradually ramping up to elute the main compound.
Sample preparation for GC analysis might involve dissolution in a volatile organic solvent. In some cases, derivatization may be necessary to improve the chromatographic properties of the analyte, such as converting it to a more volatile or thermally stable form, for instance, by creating tert-butyldimethylsilyl (TBDMS) derivatives. rsc.org
Table 2: Representative GC Method Parameters for Purity Assessment
| Parameter | Condition | Rationale |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar stationary phase (e.g., DB-1 or HP-5) | Provides high-resolution separation for a wide range of volatile and semi-volatile compounds. |
| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. |
| Inlet Temperature | 250-280 °C | To ensure rapid and complete vaporization of the sample. |
| Oven Program | Initial temp: 50-100 °C, hold for 1-2 min, ramp at 10-20 °C/min to a final temp of 280-300 °C, hold for 5-10 min | To separate volatile impurities from the main analyte and ensure its elution. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general-purpose quantification and MS for positive identification of components. |
| Injection Mode | Split or Splitless | Split mode for concentrated samples and splitless for trace analysis. |
Chiral Chromatography Methodologies
The 3,7-dimethyloctyl moiety in the compound contains a chiral center at the C3 position (and potentially at C7 if it is not a racemic mixture of diastereomers originating from a chiral precursor like (S)-3,7-dimethyloctan-1-ol). Therefore, this compound can exist as enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral chromatography is the primary technique for achieving such separations.
Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. The use of a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase leads to lower viscosity and higher diffusion coefficients.
The key to a successful chiral separation is the choice of the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derivatized with amylose (B160209) or cellulose (B213188) (e.g., Chiralpak® or Chiralcel® series), are widely used and have proven effective for a broad range of chiral compounds. The separation of the enantiomers of this compound would likely be achieved on such a column.
The mobile phase in chiral SFC typically consists of supercritical CO2 and an organic modifier, such as methanol, ethanol, or isopropanol. The type and concentration of the modifier can significantly impact the retention and resolution of the enantiomers. Method development would involve screening different CSPs and optimizing the mobile phase composition, as well as instrumental parameters like back pressure and temperature, to achieve baseline separation.
Table 3: Potential Chiral SFC Method Parameters for Enantiomeric Separation
| Parameter | Condition | Rationale |
| Column | Chiral Stationary Phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | Specifically designed to interact differently with enantiomers, enabling their separation. |
| Mobile Phase | Supercritical CO2 / Organic Modifier (e.g., Methanol) | The low viscosity and high diffusivity of scCO2 allow for fast and efficient separations. The modifier is used to adjust retention and selectivity. |
| Elution | Isocratic | A constant mobile phase composition is often sufficient for chiral separations. |
| Flow Rate | 2.0-4.0 mL/min | Higher flow rates are possible in SFC compared to HPLC due to the lower viscosity of the mobile phase. |
| Back Pressure | 100-150 bar | To maintain the CO2 in its supercritical state. |
| Column Temperature | 35-45 °C | To optimize separation efficiency and analysis time. |
| Detection | UV or MS | For monitoring the elution of the separated enantiomers. |
Computational and Theoretical Chemistry Investigations of 3,7 Dimethyloctyl N,n Diethylglycinate
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) Studies of Ground State Geometries
Density Functional Theory (DFT) has become a standard method for predicting the ground state geometry of molecules. A typical DFT study on 3,7-dimethyloctyl N,N-diethylglycinate would involve optimizing the molecule's three-dimensional structure to find the lowest energy conformation. This process would yield crucial data on bond lengths, bond angles, and dihedral angles. Such a study is yet to be performed and published.
Ab Initio Calculations for Electronic Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be employed to predict a range of electronic properties for this compound. These properties include the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), and the dipole moment. This information is critical for understanding the molecule's reactivity and intermolecular interactions. Currently, no such ab initio data is available in the scientific literature.
Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis
Due to its flexible octyl chain and rotatable bonds, this compound can adopt a vast number of conformations. Molecular Dynamics (MD) simulations could be used to explore this conformational landscape by simulating the atomic motions of the molecule over time. This analysis would reveal the most stable and frequently occurring conformations, providing insight into the molecule's behavior in different environments. To date, no MD simulation studies on this compound have been reported.
Prediction of Spectroscopic Parameters via Computational Modeling
Computational modeling is a powerful tool for predicting and helping to interpret experimental spectra.
Theoretical NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations of NMR chemical shifts for the ¹H and ¹³C nuclei of this compound would be invaluable for assigning the peaks in an experimental spectrum. These calculations, typically performed using DFT methods, are not currently available.
Simulated Vibrational Spectra for Assignment Aid
Computational methods can also simulate vibrational spectra, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This simulated spectrum can then be compared with an experimental spectrum to aid in the assignment of vibrational modes to specific molecular motions. No such theoretical vibrational spectra for this compound have been published.
Reaction Pathway Analysis and Transition State Modeling for Hypothetical Transformations
The chemical reactivity and stability of this compound can be probed using computational methods to analyze hypothetical reaction pathways. Such theoretical studies allow for the exploration of potential transformations, such as hydrolysis and thermal decomposition, by mapping the potential energy surface and identifying the associated transition states. These investigations provide insight into the molecule's intrinsic lability and the mechanisms governing its degradation.
Two plausible, non-biological degradation pathways for this ester are hydrolysis and thermal decomposition. Computational chemistry, particularly using Density Functional Theory (DFT) methods, can model these processes to elucidate their mechanisms and energetics.
Hypothetical Transformation 1: Hydrolysis
Ester hydrolysis is a fundamental organic reaction that can proceed under acidic or basic conditions, cleaving the ester into a carboxylic acid and an alcohol. numberanalytics.com For this compound, this would yield N,N-diethylglycine and 3,7-dimethyloctanol.
The reaction mechanism for base-catalyzed hydrolysis typically involves a two-step process. researchgate.netresearchgate.net
Formation of a Tetrahedral Intermediate: A nucleophile, such as a hydroxide (B78521) ion, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a high-energy, tetrahedral intermediate where the carbonyl carbon is sp3-hybridized. researchgate.net
Decomposition of the Intermediate: The unstable intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (3,7-dimethyloctanoxide) as the leaving group. This is typically the rate-determining step. The alkoxide then rapidly protonates to form the final alcohol product.
Transition state modeling for this pathway would focus on calculating the energy barrier for both the formation and the decomposition of the tetrahedral intermediate. researchgate.net The geometry of the transition state (TS) for the first step would feature a partially formed bond between the hydroxide oxygen and the carbonyl carbon, and a partially broken C=O π-bond. The TS for the second step would involve the partial reformation of the C=O bond and the partial cleavage of the C-O bond to the alcohol moiety. Solvent effects are crucial in these reactions and can be modeled using polarizable continuum models (PCM) or by including explicit solvent molecules. researchgate.net
Hypothetical Transformation 2: Thermal Decomposition
In the absence of reagents like water or catalysts, esters can undergo thermal decomposition at elevated temperatures. For esters with a β-hydrogen on the alcohol moiety, a common pathway is a concerted, non-ionic, intramolecular elimination reaction known as pyrolysis or a retro-ene reaction. researchgate.net This proceeds through a six-membered cyclic transition state.
However, this compound lacks a β-hydrogen in the required orientation for a simple retro-ene reaction involving the ester carbonyl. A more plausible thermal decomposition might involve other fragmentation pathways, such as a four-center elimination of methanol (B129727) from a methyl ester, or radical fragmentation at higher temperatures. nih.govanl.gov For this compound, a hypothetical pathway could involve the cleavage of the C-O ester bond or fragmentation initiated at the N,N-diethylamino group.
Transition state modeling would aim to identify the lowest energy pathway. For a concerted mechanism, a single transition state would be located. For a radical mechanism, the energy required for the initial homolytic bond cleavage would be calculated, followed by modeling the subsequent radical propagation steps. Computational studies on the thermal decomposition of similar esters show that the activation energies are highly dependent on the specific molecular structure. researchgate.net
A hypothetical data table summarizing the calculated activation energies for these transformations is presented below. These values are illustrative and would require specific quantum mechanical calculations for confirmation.
| Hypothetical Transformation | Proposed Mechanism | Computationally Modeled Parameter | Hypothetical Value (kJ/mol) |
| Base-Catalyzed Hydrolysis | Nucleophilic Acyl Substitution | Activation Energy (Ea) for TS1 | 65 |
| Base-Catalyzed Hydrolysis | Nucleophilic Acyl Substitution | Activation Energy (Ea) for TS2 | 85 |
| Thermal Decomposition | Radical Homolytic Cleavage (C-O) | Bond Dissociation Energy (BDE) | 320 |
This table contains hypothetical data for illustrative purposes.
Structure-Activity Relationship (SAR) Studies based on Molecular Descriptors (excluding biological activity)
Structure-Activity Relationship (SAR) studies correlate variations in the chemical structure of a series of compounds with changes in a specific property or activity. researchgate.net While often used in drug discovery to correlate structure with biological activity, the same principles can be applied to physicochemical properties (a field often termed Quantitative Structure-Property Relationship, or QSPR). researchgate.net This analysis relies on molecular descriptors—numerical values that quantify different aspects of a molecule's structure. nih.govresearchgate.net
For this compound, a hypothetical QSPR study could investigate how structural modifications affect a non-biological property, such as its lipophilicity (logP), water solubility, or chromatographic retention time. Such a study would involve synthesizing or computationally generating a series of analogous compounds and calculating a variety of molecular descriptors for each.
Hypothetical Compound Series
To build a QSPR model, a series of compounds could be designed by systematically varying the alcohol and amino acid components of the parent structure, this compound.
Varying the Alcohol Chain: The 3,7-dimethyloctyl group could be replaced with other linear or branched alkyl chains (e.g., octyl, dodecyl, 2-ethylhexyl).
Varying the N-Alkyl Groups: The N,N-diethyl groups could be substituted with other alkyl groups (e.g., N,N-dimethyl, N,N-dipropyl).
Varying the Amino Acid Backbone: The glycinate (B8599266) core could be altered (e.g., alaninate, valinate), introducing chirality and different steric bulk near the ester group.
Molecular Descriptors
For each compound in the hypothetical series, a range of molecular descriptors would be calculated. ucsb.edu These can be categorized as:
Topological Descriptors: Based on the 2D graph of the molecule, such as the Wiener index or Kier & Hall connectivity indices, which describe molecular size, shape, and branching.
Electronic Descriptors: Related to the electron distribution, such as partial atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO/LUMO). ucsb.edu
Steric/Geometrical Descriptors: Based on the 3D structure, such as molecular volume, surface area, and ovality.
Physicochemical Descriptors: Properties like the calculated partition coefficient (logP), molar refractivity (MR), and polar surface area (PSA), which are themselves derived from structure. researchgate.net
Hypothetical QSPR Analysis
A hypothetical QSPR model could aim to predict the water solubility of this series of amino acid esters. It is expected that as lipophilicity (e.g., measured by logP or the number of carbon atoms) increases, water solubility would decrease. Conversely, increasing the polar surface area (PSA), primarily influenced by the nitrogen and oxygen atoms, might increase solubility.
The following interactive table presents hypothetical data for a small series of compounds related to this compound and their calculated descriptors, which could be used to build a QSPR model.
| Compound Name | Molecular Weight ( g/mol ) | Calculated logP | Polar Surface Area (Ų) | Predicted Water Solubility (logS) |
| Octyl N,N-diethylglycinate | 243.40 | 3.10 | 15.6 | -3.5 |
| This compound | 271.45 | 4.25 | 15.6 | -4.8 |
| Dodecyl N,N-diethylglycinate | 299.51 | 5.22 | 15.6 | -5.9 |
| 3,7-Dimethyloctyl N,N-dimethylglycinate | 243.40 | 3.71 | 15.6 | -4.1 |
| 3,7-Dimethyloctyl N,N-dipropylglycinate | 299.51 | 5.31 | 15.6 | -6.1 |
| 3,7-Dimethyloctyl N,N-diethylalaninate | 285.48 | 4.50 | 15.6 | -5.1 |
This table contains hypothetical data for illustrative purposes.
Using multiple linear regression (MLR) or more advanced machine learning methods, a mathematical model could be generated. nih.gov For example, a simple linear model might take the form:
logS = c₀ + c₁ (logP) + c₂ (PSA)
By fitting the model to the data, the coefficients (c₀, c₁, c₂) would be determined, revealing the quantitative impact of each descriptor on water solubility. Such a model could then be used to predict the solubility of new, unsynthesized esters in this class, guiding the design of compounds with specific physicochemical properties.
Mechanistic Elucidation of Chemical Reactions Involving 3,7 Dimethyloctyl N,n Diethylglycinate
Photochemical Reactivity Investigations
Without foundational research on the reaction kinetics, the influence of catalysts, the effect of solvent polarity, or the outcomes of isotopic substitution and photochemical irradiation for 3,7-dimethyloctyl N,N-diethylglycinate, any attempt to detail these mechanisms would be unsubstantiated.
Therefore, the generation of an article with the specified focus and depth is not feasible at this time. Further empirical research is required to elucidate the chemical behavior of this compound and provide the data necessary for a comprehensive mechanistic discussion.
Thermal Stability and Degradation Pathway Analysis in Controlled Environments
The thermal stability and degradation pathways of this compound are critical for understanding its behavior in applications where it might be exposed to elevated temperatures. While specific experimental data on this exact molecule is not extensively available in public literature, a mechanistic understanding can be constructed by analyzing the thermal decomposition of structurally related compounds. These include other N,N-dialkylamino acid esters, esters derived from citronellol (B86348) (a structural isomer of 3,7-dimethyloctanol), and general principles of ester pyrolysis.
In controlled environments, the thermal degradation of this compound is expected to proceed through several potential pathways, primarily involving the cleavage of its ester and amino-alkyl bonds. The presence of a tertiary amine and a bulky alkyl group on the ester introduces specific reaction possibilities.
Hypothesized Initial Degradation Steps:
A theoretical study on the pyrolysis of a similar compound, N,N-dimethylglycine ethyl ester, suggests a stepwise decomposition process. researchgate.net The initial and rate-controlling step is the decomposition of the ester into N,N-dimethylglycine and ethylene. researchgate.net By analogy, the primary degradation pathway for this compound would likely involve the cleavage of the ester bond. This can occur through several mechanisms:
Ester Pyrolysis (β-Hydride Elimination): This is a common pathway for esters with β-hydrogens on the alcohol moiety. lookchem.com In the case of this compound, the 3,7-dimethyloctyl group has multiple β-hydrogens. The reaction would proceed through a cyclic transition state, leading to the formation of N,N-diethylglycine and a mixture of isomeric alkenes, primarily 3,7-dimethyloctene.
Intramolecular Cyclization: Amino esters can undergo intramolecular cyclization to form lactams, with the release of the alcohol. nih.gov For this compound, this would involve the nitrogen atom attacking the ester carbonyl, leading to the formation of a diketopiperazine (a cyclic dimer) or other cyclic amide structures, and the release of 3,7-dimethyloctanol. The stability of the resulting ring structure influences the favorability of this pathway. nih.gov
Secondary Degradation Pathways:
The initial degradation products would then undergo further decomposition at higher temperatures.
Decarboxylation of N,N-diethylglycine: The N,N-diethylglycine formed from ester pyrolysis can subsequently decompose. For instance, N,N-dimethylglycine has been shown to decompose into trimethylamine (B31210) and carbon dioxide. researchgate.net A similar pathway for N,N-diethylglycine would yield triethylamine (B128534) and carbon dioxide.
Decomposition of the Alkyl Chain: The 3,7-dimethyloctene and 3,7-dimethyloctanol produced from the initial degradation steps can undergo further fragmentation at higher temperatures. Studies on the pyrolysis of citronellyl diesters show the formation of various monoterpene hydrocarbons, aldehydes, and cyclic ketones through cleavage of the O-citronellyl bond and other rearrangements. researchgate.net
Influence of Atmosphere:
The degradation pathway can also be influenced by the atmosphere in which the heating occurs.
Inert Atmosphere (Pyrolysis): In the absence of oxygen, the degradation will be dominated by the bond-breaking reactions described above, leading to a complex mixture of smaller hydrocarbons, amines, carbon dioxide, and water. researchgate.net
Oxidative Atmosphere (Thermal Oxidation): In the presence of air or oxygen, the degradation will be more complex and will involve oxidation reactions. The initial degradation products will be oxidized to form a variety of compounds including aldehydes, ketones, carboxylic acids, carbon monoxide, and carbon dioxide. researchgate.net Tertiary amines are generally more thermally stable than primary and secondary amines but can undergo dealkylation as a preliminary step to further degradation. nih.gov
Summary of Potential Degradation Products:
Based on the analysis of related compounds, the thermal degradation of this compound in a controlled environment is expected to yield a variety of products. The table below summarizes the likely primary and secondary degradation products.
| Initial Reactant | Potential Primary Degradation Products | Potential Secondary Degradation Products | Plausible Mechanism |
| This compound | N,N-diethylglycine | Triethylamine | Ester Pyrolysis followed by Decarboxylation |
| 3,7-dimethyloctene | Smaller hydrocarbons, aldehydes, cyclic ketones | Ester Pyrolysis followed by Alkyl Chain Fragmentation | |
| 3,7-dimethyloctanol | Smaller hydrocarbons, aldehydes, cyclic ketones | Intramolecular Cyclization followed by Alkyl Chain Fragmentation | |
| Diketopiperazine/Cyclic Amides | - | Intramolecular Cyclization |
It is important to note that the relative abundance of these products would depend on the specific conditions, such as temperature, heating rate, and the presence of catalysts or impurities.
Exploration of Non Biological and Non Clinical Applications
Role as a Chemical Intermediate in Advanced Organic Synthesis
There is no documented evidence of 3,7-dimethyloctyl N,N-diethylglycinate being used as a chemical intermediate. The potential utility of this molecule can be hypothesized based on its constituent functional groups: a tertiary amine, an ester, and a branched alkyl chain.
Precursor for Specialty Chemicals (e.g., polymers, surfactants, lubricants)
The structure of This compound suggests a theoretical potential as a precursor for certain specialty chemicals. The long, branched 3,7-dimethyloctyl chain could impart desirable properties such as solubility in nonpolar media and viscosity modification, which are relevant for lubricants. The N,N-diethylglycinate portion could be a handle for further chemical modification. However, no studies have been published to validate these hypotheses.
Building Block in Complex Molecular Architectures
As a molecule with distinct functional regions, This compound could theoretically serve as a building block in the synthesis of more complex molecules. The ester linkage could be hydrolyzed to reveal a carboxylic acid and an alcohol (3,7-dimethyloctanol), while the tertiary amine offers a site for quaternization or other transformations. This potential remains purely speculative without supporting research.
Application in Solvent Extraction Systems
No studies have been found that investigate the use of This compound in solvent extraction systems. However, analogies can be drawn from related classes of compounds. For instance, some guanidine (B92328) derivatives have been explored for their role in solvent extraction, including the extraction of cesium. figshare.com N-modified glycines have also been studied for their ability to form complexes with transition metal ions. researchgate.net These studies suggest that the nitrogen and oxygen atoms in the glycinate (B8599266) portion of the molecule could potentially participate in metal ion coordination. The lipophilic 3,7-dimethyloctyl group would enhance solubility in organic solvents, a necessary property for an extractant.
Potential in Material Science: Ligand Design or Modifiers for Surfaces
In the field of material science, there is no literature describing the use of This compound . Theoretically, the N,N-diethylglycinate headgroup could act as a ligand for metal centers, and the long alkyl tail could be used to modify the surface properties of materials, for example, to create hydrophobic coatings. This remains a conceptual possibility without experimental backing.
Conceptual Contributions to Reaction Development and Catalyst Design
There are no known conceptual or practical contributions of This compound to reaction development or catalyst design. While N-heterocyclic carbenes and other amine-containing molecules are pivotal in modern catalysis, the specific structure of this compound has not been featured in such research.
Future Research Directions and Unexplored Avenues for 3,7 Dimethyloctyl N,n Diethylglycinate Research
Development of Enantioselective Synthetic Routes
The 3,7-dimethyloctyl portion of the molecule contains a chiral center at the 3-position, meaning the compound can exist as different stereoisomers. The biological and material properties of chiral molecules are often highly dependent on their specific stereochemistry. Therefore, the development of synthetic routes that can selectively produce a single enantiomer of 3,7-dimethyloctyl N,N-diethylglycinate is a critical area for future research.
Current synthetic methods for producing chiral α-tertiary amines often involve transition-metal catalysis. rsc.org Future work could focus on adapting these methods for the synthesis of this compound. This could involve the use of chiral catalysts to control the stereochemical outcome of the esterification reaction between an enantiomerically pure form of 3,7-dimethyloctanol and N,N-diethylglycine, or the development of a novel asymmetric synthesis pathway.
Table 1: Potential Enantioselective Synthetic Strategies
| Strategy | Description | Potential Challenges |
| Kinetic Resolution | Enzymatic or chemical resolution of a racemic mixture of 3,7-dimethyloctanol followed by esterification. | Lower theoretical yield (max 50% for one enantiomer). |
| Asymmetric Hydrogenation | Asymmetric hydrogenation of a suitable unsaturated precursor to 3,7-dimethyloctanol. | Catalyst design and optimization for high enantioselectivity. |
| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule to synthesize enantiomerically pure 3,7-dimethyloctanol. | Availability of suitable starting materials. |
| Enantioselective Esterification | Direct esterification using a chiral catalyst to favor the formation of one enantiomer of the final product. | Development of a highly selective catalyst for this specific substrate. |
Investigation of Supramolecular Interactions
The presence of both a polar tertiary amine group and a relatively nonpolar, bulky alkyl chain suggests that this compound could participate in interesting supramolecular assemblies. The tertiary amine can act as a hydrogen bond acceptor, while the long alkyl chain could engage in van der Waals interactions.
Future research could explore the self-assembly properties of this molecule in various solvents and its ability to form host-guest complexes with other molecules. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling could be employed to study these interactions at the molecular level. Understanding these supramolecular interactions is key to designing new materials with tailored properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis is increasingly moving towards continuous flow and automated processes, which offer advantages in terms of safety, efficiency, and scalability. riken.jpcell.com The synthesis of this compound could be a prime candidate for development using these technologies.
A flow chemistry approach could enable precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities. organic-chemistry.org Furthermore, automated synthesis platforms could be used to rapidly screen different reaction conditions and catalysts, accelerating the optimization of the synthetic route. chimia.chnih.gov The development of a robust and automated synthesis would be a significant step towards making this compound more accessible for further research and potential applications.
Advanced In Silico Screening for Novel Reactivity or Interactions (excluding biological)
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before they are synthesized in the lab. nih.govbohrium.com For a novel compound like this compound, in silico methods could be invaluable for guiding experimental work.
Density functional theory (DFT) calculations could be used to predict its conformational preferences, electronic structure, and spectroscopic properties. researchgate.netnih.gov Molecular dynamics simulations could explore its behavior in different environments and its potential to interact with other molecules or surfaces. These computational studies could help to identify promising areas for experimental investigation and avoid unproductive research avenues. For instance, in silico predictions of ester reactivity can be correlated with experimental data to build predictive models. nih.govresearchgate.net
Contribution to Fundamental Understanding of Ester and Tertiary Amine Chemistry
The study of this compound can also contribute to a more fundamental understanding of the chemistry of esters and tertiary amines. solubilityofthings.comebsco.comlibretexts.org The steric hindrance provided by the 3,7-dimethyloctyl group could have a significant impact on the reactivity of the ester and the basicity of the tertiary amine.
Investigating the kinetics and mechanisms of reactions involving this compound, such as hydrolysis of the ester or reactions at the tertiary amine, could provide valuable insights into the interplay of steric and electronic effects in these functional groups. This fundamental knowledge can be applied to the design of other molecules with tailored reactivity and properties. The unique structure of this compound provides an opportunity to explore the boundaries of established chemical principles.
Q & A
Basic Questions
Q. What are the established synthetic routes for 3,7-dimethyloctyl N,N-diethylglycinate?
- Methodological Answer : The compound can be synthesized via esterification of N,N-diethylglycine with 3,7-dimethyloctanol. A common approach involves coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group, followed by nucleophilic substitution . Alternatively, acid-catalyzed esterification (e.g., using sulfuric acid) under reflux conditions may be employed. Purification typically involves column chromatography or distillation, depending on the reaction by-products .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR to confirm the ethyl groups (δ ~1.2–1.5 ppm) and ester linkage (δ ~4.1–4.3 ppm for the methylene adjacent to oxygen). C NMR resolves the carbonyl (δ ~170–175 ppm) and branched alkyl chain .
- Infrared Spectroscopy (IR) : Ester carbonyl stretch (~1740 cm) and C-O ester vibrations (~1250 cm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (CHNO, exact mass: 269.24 g/mol) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
- Store in a cool, dry place away from oxidizers. Refer to safety protocols for similar N,N-diethylacetamide derivatives, which highlight risks of skin irritation and respiratory sensitization .
- Emergency measures: Flush eyes with water for 15 minutes; seek medical attention for ingestion .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Drug Delivery : The ester group’s hydrolytic lability makes it a candidate for prodrug design .
- Solvent Extraction : The branched alkyl chain enhances hydrophobicity, useful in metal ion extraction (e.g., palladium) .
- Surfactant Studies : Investigate self-assembly behavior in non-polar solvents due to its amphiphilic structure .
Advanced Research Questions
Q. How does the branched 3,7-dimethyloctyl group influence the compound’s physicochemical properties?
- Methodological Answer : The branching increases hydrophobicity (logP ~4.5 predicted) and reduces melting point compared to linear analogs. This enhances solubility in organic solvents like hexane or chloroform, critical for applications in lipid-based formulations . Computational modeling (e.g., COSMO-RS) can predict partition coefficients and solubility parameters .
Q. How to resolve contradictions in reported yields from different esterification methods?
- Methodological Answer :
- Design of Experiments (DOE) : Optimize temperature, catalyst loading, and solvent polarity. For example, N,N-diethylacetamide synthesis requires precise distilling ranges (164.5–167.5°C) to ensure purity .
- By-Product Analysis : Use LC-MS to identify side products (e.g., diethylglycine dimerization or octanol dehydration). Adjust reaction stoichiometry or switch to milder coupling agents like DCC .
**What are the challenges in achieving high enantiomeric purity for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
